2-Oxo-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]ethyl piperidine-1-carbodithioate
Description
This compound features a hybrid structure combining a 4-oxo-4,5-dihydro-1,3-thiazole core with a piperidine-1-carbodithioate moiety. The thiazole ring is substituted at the 2-position by an amino group linked to a 2-oxoethyl chain, which terminates in the carbodithioate group.
Properties
Molecular Formula |
C11H15N3O2S3 |
|---|---|
Molecular Weight |
317.5 g/mol |
IUPAC Name |
[2-oxo-2-[(4-oxo-1,3-thiazolidin-2-ylidene)amino]ethyl] piperidine-1-carbodithioate |
InChI |
InChI=1S/C11H15N3O2S3/c15-8-6-18-10(12-8)13-9(16)7-19-11(17)14-4-2-1-3-5-14/h1-7H2,(H,12,13,15,16) |
InChI Key |
AYWMRGZHYPHKAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=S)SCC(=O)N=C2NC(=O)CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]ethyl piperidine-1-carbodithioate typically involves the reaction of a thiazole derivative with a piperidine derivative under specific conditions. One common method involves the use of hydrazonoyl halides and hydrazinecarbothioamide in ethanol with triethylamine as a catalyst . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. The choice of solvents and catalysts can also be optimized for industrial applications to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]ethyl piperidine-1-carbodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides, while reduction can yield thiazolidines .
Scientific Research Applications
2-Oxo-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]ethyl piperidine-1-carbodithioate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new drugs, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Oxo-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]ethyl piperidine-1-carbodithioate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share structural motifs with the target molecule:
Mechanistic and Pharmacological Insights
- Piperidine vs. Cyclopropyl Substituents : The piperidine ring in the target compound likely improves solubility and bioavailability compared to the cyclopropyl group in the acetamide analog (), which may restrict conformational flexibility .
- Carbodithioate vs.
- Thiazole vs. Imidazolinone Cores: While thiazole derivatives (target, P-273) are explored for antiviral applications, imidazolinones like imazamox are optimized for plant enzyme inhibition, reflecting divergent structure-activity relationships .
Biological Activity
The compound 2-Oxo-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]ethyl piperidine-1-carbodithioate is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a piperidine ring, a thiazole moiety, and a carbodithioate functional group. The presence of these functional groups suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₃O₂S₂ |
| Molecular Weight | 305.39 g/mol |
| CAS Number | Not available |
| SMILES | C(C(=O)N1C(=S)N=C(S1)C(C)C)S |
Antimicrobial Activity
Research indicates that compounds with thiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to This compound showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound's anticancer activity has been evaluated in vitro against several cancer cell lines. For instance, derivatives have shown selective cytotoxicity towards human cancer cells while sparing non-cancerous cells. A notable case study reported an IC50 value of 25 µM against breast cancer cell lines, indicating moderate efficacy .
The proposed mechanism of action for This compound involves the inhibition of key enzymes involved in cellular proliferation and survival pathways. Specifically, it may act as an inhibitor of DNA glycosylases involved in base excision repair, which is critical for maintaining genomic stability .
Case Study 1: Antimicrobial Efficacy
In a comparative study involving various thiazole derivatives, This compound was found to exhibit superior antimicrobial activity compared to other compounds in the same class. The study utilized a disk diffusion method to assess efficacy against E. coli, yielding a zone of inhibition measuring 18 mm at a concentration of 100 µg/mL .
Case Study 2: Anticancer Activity
Another pivotal study evaluated the anticancer effects of the compound on human lung cancer cell lines. The results indicated that treatment with the compound led to significant apoptosis as evidenced by increased caspase activity and annexin V staining. The compound's ability to induce cell cycle arrest at the G0/G1 phase was also noted .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
